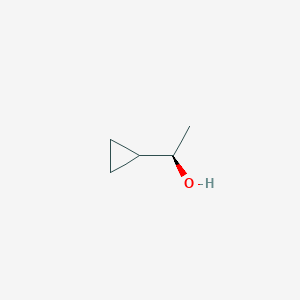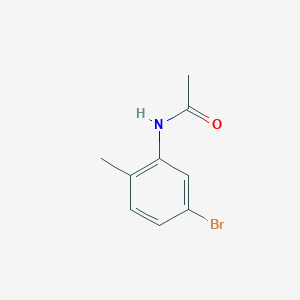
N-(5-Bromo-2-methylphenyl)acetamide
概要
説明
Synthesis Analysis
The synthesis of compounds similar to N-(5-Bromo-2-methylphenyl)acetamide often involves multiple steps including acetylation, halogenation, and nucleophilic substitution reactions. For example, the preparation of related acetamide derivatives typically starts from corresponding anilines or phenols, followed by reactions with acyl chlorides or anhydrides to introduce the acetamide functionality (Ghazzali et al., 2012).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to an aromatic ring, which can significantly influence the compound's electronic properties and intermolecular interactions. Studies involving X-ray crystallography and spectroscopic methods provide detailed insights into the geometrical parameters, conformational preferences, and non-covalent interactions stabilizing the crystal structures of these compounds (Moreno-Fuquen et al., 2011).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions. Their chemical behavior is often influenced by the nature of substituents on the aromatic ring, which can either withdraw or donate electrons, thus affecting the reactivity of the acetamide group. For instance, halogenated phenyl acetamides may undergo further functionalization or coupling reactions facilitated by the presence of the halogen atom (Bhagyasree et al., 2013).
Physical Properties Analysis
The physical properties of N-(5-Bromo-2-methylphenyl)acetamide, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of the bromine atom and the acetamide group contributes to the compound's polarity, potentially affecting its solubility in organic solvents and water. Similarly, related compounds exhibit specific physical characteristics that can be correlated with their molecular structure (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, including N-(5-Bromo-2-methylphenyl)acetamide, are influenced by the electronic effects of substituents on the aromatic ring. For example, electron-donating groups may increase the nucleophilicity of the nitrogen atom in the acetamide group, whereas electron-withdrawing groups like bromine may enhance its electrophilic character. These effects can influence the compound's reactivity in various chemical reactions (Gul et al., 2017).
科学的研究の応用
Biological and Environmental Impacts of Acetamide Derivatives
Research on acetamide derivatives, including their biological effects and environmental impact, provides a foundation for understanding the potential applications of N-(5-Bromo-2-methylphenyl)acetamide. For instance, a review on the toxicology of various acetamide derivatives highlighted the continued commercial importance and biological consequences of exposure to such chemicals, suggesting that data for each chemical, including acetamide derivatives, is considered separately in each section of research (Kennedy, 2001).
Advanced Oxidation Processes for Environmental Remediation
The degradation of acetaminophen, an acetamide derivative, by advanced oxidation processes (AOPs) was reviewed, summarizing the state-of-the-art in AOP systems used to treat acetaminophen from aqueous mediums. This includes insights into kinetics, mechanisms, and by-products of degradation processes. The review might offer methodological parallels for studying the environmental behavior and remediation potential of N-(5-Bromo-2-methylphenyl)acetamide (Qutob et al., 2022).
Pharmacological and Toxicological Aspects
Understanding the pharmacological and toxicological profiles of acetamide derivatives can also inform research on N-(5-Bromo-2-methylphenyl)acetamide. For example, the hepatotoxicity of acetaminophen and related fatalities offer insights into the metabolic pathways, toxic metabolites, and potential therapeutic interventions that could be applicable when considering the safety and therapeutic potential of acetamide derivatives (Tittarelli et al., 2017).
特性
IUPAC Name |
N-(5-bromo-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSKOFDCUTVQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557771 | |
| Record name | N-(5-Bromo-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-methylphenyl)acetamide | |
CAS RN |
116436-10-3 | |
| Record name | N-(5-Bromo-2-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116436-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromo-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



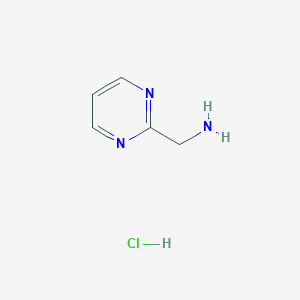
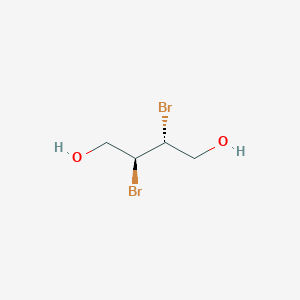
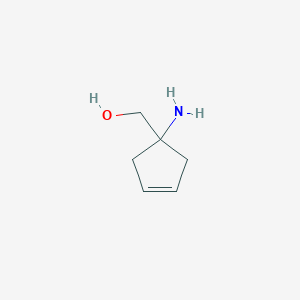
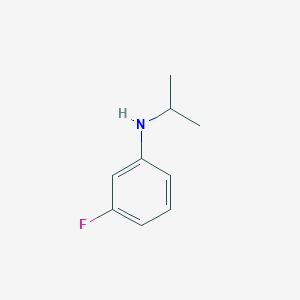

![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)
![1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B50209.png)
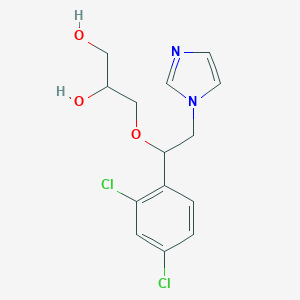
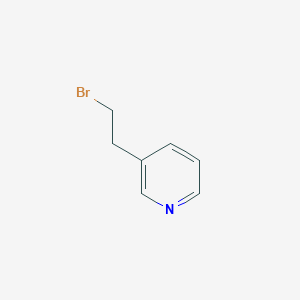
![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)
